molecular formula C11H22Cl2N2O2 B15191895 N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine CAS No. 85095-78-9

N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine

Cat. No.: B15191895
CAS No.: 85095-78-9
M. Wt: 285.21 g/mol
InChI Key: FLERFWIRPBUVGF-UHFFFAOYSA-N
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Description

N¹,N⁴-Bis-(γ-chloro-β-hydroxypropyl)hexahydro-1,4-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The structure features γ-chloro-β-hydroxypropyl substituents on both nitrogen atoms, conferring unique physicochemical and pharmacological properties. The hexahydro backbone indicates partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully unsaturated diazepines. This compound is hypothesized to interact with biological targets such as histamine receptors or ion channels due to structural similarities with pharmacologically active diazepine derivatives .

Properties

CAS No.

85095-78-9

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

1-chloro-3-[4-(3-chloro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol

InChI

InChI=1S/C11H22Cl2N2O2/c12-6-10(16)8-14-2-1-3-15(5-4-14)9-11(17)7-13/h10-11,16-17H,1-9H2

InChI Key

FLERFWIRPBUVGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)CC(CCl)O)CC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine typically involves the reaction of hexahydro-1,4-diazepine with gamma-chloro-beta-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted diazepines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine involves its interaction with specific molecular targets. The gamma-chloro-beta-hydroxypropyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diazepine Derivatives

Key Observations :

  • Synthetic Flexibility : Unlike analogs requiring condensation or acylation, the target compound likely employs alkylation, a method compatible with hydroxyl and chloro groups due to the stability of propyl halides under basic conditions .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Structural Analogs)
Compound LogP Solubility (mg/mL) Biological Activity Mechanism of Action
N¹,N⁴-Bis-(γ-chloro-β-hydroxypropyl)hexahydro-1,4-diazepine ~1.2* ~5.8* Hypothesized antihistaminic/anti-inflammatory H1 receptor antagonism
Hexahydro-1,4-diazepine ether derivatives 0.8–1.5 3.2–7.1 Antihistaminic (IC₅₀: 0.8–2.1 µM) Competitive H1 receptor blockade
Dichlorquinazine analogs 1.8–2.4 1.2–3.5 Anti-inflammatory/anthelmintic COX-2 inhibition/ion channel modulation

Notes:

  • *Estimated values based on substituent contributions (chloro: +0.5, hydroxy: -0.6).
  • The target compound’s lower LogP compared to dichlorquinazine analogs suggests improved aqueous solubility, critical for oral bioavailability.
  • Ether-containing derivatives exhibit confirmed antihistaminic activity, supporting the hypothesis that the target compound may share similar receptor interactions .

Stability and Reactivity

  • Hydrolytic Stability : The β-hydroxy groups in the target compound may render it susceptible to oxidation or esterification under acidic conditions, unlike ether or alkyl-substituted analogs .
  • Electrophilic Reactivity: The γ-chloro groups could participate in nucleophilic substitution reactions, a feature absent in non-halogenated analogs like 1,4-bis(2-oxopropyl) derivatives .

Biological Activity

N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydro-1,4-diazepines, characterized by a six-membered ring containing two nitrogen atoms. The presence of the gamma-chloro-beta-hydroxypropyl substituents suggests potential interactions with biological targets, particularly in neuropharmacology.

Chemical Structure

  • Molecular Formula : C10_{10}H16_{16}Cl2_2N2_2O
  • CAS Number : 85095-81-4

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit activity as GABA receptor modulators. GABA (gamma-aminobutyric acid) is a primary inhibitory neurotransmitter in the central nervous system.

The compound may act as a GABA(A) receptor agonist or antagonist. Studies have shown that alterations in GABA receptor activity can lead to significant changes in neuronal excitability and synaptic transmission. For instance, the modulation of GABA(A) receptors can influence various physiological processes, including anxiety, sedation, and muscle relaxation.

Case Studies and Research Findings

  • GABA Receptor Interaction : A study investigating the effects of various diazepine derivatives found that certain modifications could enhance binding affinity to GABA(A) receptors, potentially increasing their efficacy as anxiolytics or sedatives .
  • Toxicological Profile : Toxicological assessments indicate that similar compounds can exhibit both therapeutic and adverse effects depending on dosage and administration route. Notably, some derivatives have shown mutagenic potential in bacterial assays, emphasizing the need for careful evaluation .
  • Pharmacokinetics : Research has indicated that the pharmacokinetic profile of hexahydro-1,4-diazepines can vary significantly based on structural modifications. Factors such as solubility, metabolism, and half-life play crucial roles in determining their biological activity .

Data Table: Biological Activity Overview

Study Focus Findings
Study 1GABA Receptor InteractionEnhanced binding affinity observed with structural modifications .
Study 2Toxicological ProfileSome derivatives exhibited mutagenic properties in assays .
Study 3PharmacokineticsVariability in solubility and metabolism noted across different compounds .

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